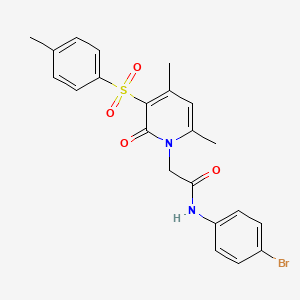

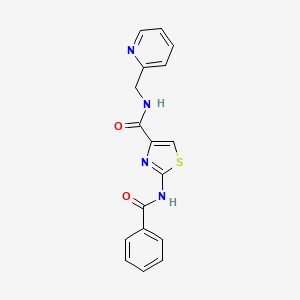

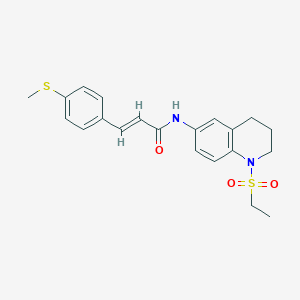

![molecular formula C20H22N4OS B2687533 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797287-77-4](/img/structure/B2687533.png)

(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned, “(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone”, does not have a specific description available in the search results .

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Methyl-2-propanyl 3-(9-oxo-1,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-2-yl)-1-piperidinecarboxylate hydrochloride (1:1)”, has been reported. It has a molecular formula of C19H28ClN5O3 and an average mass of 409.910 Da .Scientific Research Applications

Drug Discovery and Virtual Screening

The integration of computational approaches, such as machine learning (ML) and molecular docking, has revolutionized drug discovery. In silico methods allow researchers to predict drug-target interactions, evaluate binding affinities, and screen large compound libraries virtually. The compound’s unique structure could be explored using ML algorithms, molecular dynamics simulations, and virtual screening tools like AutoDock or Vina . Researchers can assess its potential as a lead compound for specific targets, such as kinases, GPCRs, or enzymes.

Anti-Inflammatory Agents

Thiophene derivatives have demonstrated anti-inflammatory properties. The presence of the thiophene ring in our compound suggests potential anti-inflammatory activity. Researchers could investigate its effects on inflammatory pathways, cytokine production, and immune responses. Animal models and cell-based assays would be essential for validation .

Antioxidants

Thiophenes are known for their antioxidant properties. Our compound’s structure may contribute to scavenging free radicals and protecting cells from oxidative stress. Researchers could explore its antioxidant activity using in vitro assays, assessing its ability to inhibit lipid peroxidation or scavenge reactive oxygen species (ROS) .

Anti-Cancer Potential

Given the diverse biological functions of thiophenes, investigating our compound’s anti-cancer potential is intriguing. Researchers could study its effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Mechanistic studies would elucidate its impact on key pathways involved in cancer progression .

Estrogen Receptor Modulation

Thiophenes have been explored as estrogen receptor modulators. Our compound’s structure might interact with estrogen receptors (ERs). Researchers could assess its binding affinity, selectivity, and potential as an ER agonist or antagonist. Such compounds are relevant for hormone-related disorders and breast cancer treatment .

Material Science Applications

Beyond medicinal chemistry, thiophenes find applications in material science. Researchers could explore our compound’s properties for organic electronics, photovoltaics, or sensors. Its conjugated system and electron-rich nature make it suitable for designing functional materials .

Mechanism of Action

properties

IUPAC Name |

(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS/c1-14-11-18-21-12-15-13-23(9-6-16(15)24(18)22-14)19(25)20(7-2-3-8-20)17-5-4-10-26-17/h4-5,10-12H,2-3,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCZDHITZSSFTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4(CCCC4)C5=CC=CS5)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

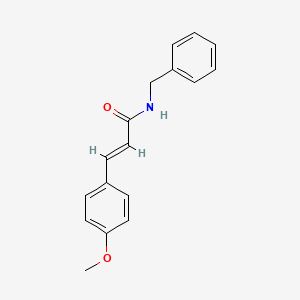

![[1-(2-Bromobenzyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2687454.png)

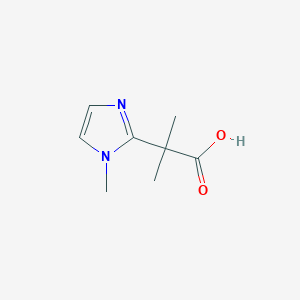

![3-[3-(methylsulfanyl)-1H-1,2,4-triazol-5-yl]-1-phenylurea](/img/structure/B2687457.png)

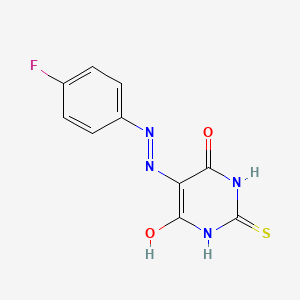

![(E)-1-[4-(4-fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2687461.png)

![(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2687464.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2687466.png)